molecular formula C8H15Cl2N3 B6211994 5-(azetidin-3-yl)-1,4-dimethyl-1H-pyrazole dihydrochloride CAS No. 2703780-42-9

5-(azetidin-3-yl)-1,4-dimethyl-1H-pyrazole dihydrochloride

Cat. No.: B6211994
CAS No.: 2703780-42-9
M. Wt: 224.1
InChI Key:
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Description

5-(azetidin-3-yl)-1,4-dimethyl-1H-pyrazole dihydrochloride is a heterocyclic compound that features both azetidine and pyrazole rings. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(azetidin-3-yl)-1,4-dimethyl-1H-pyrazole dihydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors and stringent quality control measures to monitor the reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions

5-(azetidin-3-yl)-1,4-dimethyl-1H-pyrazole dihydrochloride can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions may result in the formation of new derivatives with different functional groups.

Scientific Research Applications

5-(azetidin-3-yl)-1,4-dimethyl-1H-pyrazole dihydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(azetidin-3-yl)-1,4-dimethyl-1H-pyrazole dihydrochloride involves its interaction with specific molecular targets and pathways. The azetidine and pyrazole rings in the compound can interact with enzymes and receptors, leading to modulation of biological activities. The exact molecular targets and pathways depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(azetidin-3-yl)-1,4-dimethyl-1H-pyrazole dihydrochloride is unique due to the presence of both azetidine and pyrazole rings, which confer distinct chemical and biological properties. This dual-ring structure allows for diverse interactions with biological targets, making it a valuable compound in medicinal chemistry.

Properties

CAS No.

2703780-42-9

Molecular Formula

C8H15Cl2N3

Molecular Weight

224.1

Purity

95

Origin of Product

United States

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